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This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of (Z)-3-Methyl-2-hexene. The following sections detail the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of an organic molecule. Below are the *H and 3C NMR data for (Z)-3-Methyl-2-
hexene.

1H NMR Data

The 'H NMR spectrum was acquired on a Varian A-60 spectrometer, operating at a frequency
of 60 MHz. The chemical shifts (d) are reported in parts per million (ppm) relative to a standard
reference.
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Value not
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) Value not
H4 (CHz) ~1.9-2.1 Multiplet . 2H
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) Value not
H5 (CH2) ~1.3-1.5 Multiplet _ 2H
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_ Value not
H6 (CHs) ~0.9 Triplet ] 3H
available
3-CHs ~1.7 Singlet - 3H

Note: The exact chemical shifts and coupling constants require access to the raw spectral data
which is not publicly available in tabulated form. The provided values are estimations based on
typical ranges for similar structures.

*C NMR Data

The 3C NMR data was reported by P. A. Couperus, A. D. Clague, and J. P. Van Dongen in
Organic Magnetic Resonance, 8, 426 (1976).[1] The spectrum was recorded in
deuterochloroform (CDClIs).
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Carbon Assignment

Chemical Shift (ppm)

C1 12.8
C2 124.2
C3 134.5
C4 29.9
C5 21.0
C6 141
3-CHs 20.6

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in a molecule.

The data presented below corresponds to a gas-phase measurement.

Frequency (cm~1)

Vibrational Assignment

~2960-2850 C-H stretch (alkane)
~1650 C=C stretch (alkene)
~1460 C-H bend (alkane)
~830 =C-H bend (cis-alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The following data was obtained via electron ionization (El) in the gas phase.
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m/z Relative Intensity (%) Proposed Fragment
98 ~15 [M]* (Molecular lon)
83 ~10 [M - CHs]*

69 ~80 [M - C2Hs]*

55 ~60 [CaH7]*

41 100 [CsHs]* (Base Peak)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of (Z)-3-Methyl-2-hexene in a suitable deuterated solvent (e.g., CDCIs) is prepared.
The sample is placed in a 5 mm NMR tube.

e 'H NMR: The spectrum is acquired on a 60 MHz NMR spectrometer. Standard acquisition
parameters are used, including a sufficient number of scans to obtain a good signal-to-noise
ratio. Chemical shifts are referenced to an internal standard, typically tetramethylsilane
(TMS) at 0.00 ppm.

e 13C NMR: The spectrum is acquired on a Varian CFT-20 spectrometer.[2] The sample is
dissolved in CDCIls, and TMS is used as the internal reference.[2]

Infrared (IR) Spectroscopy

For gas-phase analysis, a small amount of the volatile liquid (Z)-3-Methyl-2-hexene is
introduced into a gas cell with infrared-transparent windows (e.g., NaCl or KBr). The cell is
placed in the sample compartment of an FTIR spectrometer, and the spectrum is recorded.
Alternatively, for a liquid-phase measurement in a chloroform solution, a dilute solution (e.g., 20
mg/mL) is prepared and placed in a liquid cell with a defined path length for analysis.[1]

Mass Spectrometry (MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer
(GC-MS) with an electron ionization (El) source. The volatile sample is injected into the GC,
where it is vaporized and separated from any impurities. The separated compound then enters
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the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV),

causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge
ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
(Z2)-3-Methyl-2-hexene.
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Caption: Workflow for the spectroscopic analysis of (Z)-3-Methyl-2-hexene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data for (Z)-3-Methyl-2-hexene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086107#spectroscopic-data-for-z-3-methyl-2-hexene-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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